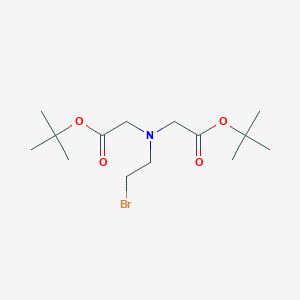
DI-Tert-butyl-2-bromoethyliminodiacetate
概要
説明
DI-Tert-butyl-2-bromoethyliminodiacetate is a chemical compound with the molecular formula C₁₄H₂₆BrNO₄ and a molecular weight of 352.26 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its role as a reagent in various chemical reactions and its utility in scientific research.
準備方法
The synthesis of DI-Tert-butyl-2-bromoethyliminodiacetate involves several steps. One common method includes the reaction of tert-butyl bromoacetate with iminodiacetic acid under specific conditions. The reaction typically requires a solvent such as acetone, chloroform, dichloromethane, ethyl acetate, or methanol . The reaction is carried out at low temperatures, often around -20°C, to ensure the stability of the product .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. The use of automated synthesis platforms and protective groups like tert-butyl can enhance the efficiency and yield of the production process .
化学反応の分析
DI-Tert-butyl-2-bromoethyliminodiacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions:
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
科学的研究の応用
DI-Tert-butyl-2-bromoethyliminodiacetate has several scientific research applications:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in various biological assays to study enzyme activities and other biochemical processes.
Medicinal Chemistry: The compound is explored for its potential use in drug development and other therapeutic applications.
作用機序
The mechanism of action of DI-Tert-butyl-2-bromoethyliminodiacetate involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, allowing the compound to modify other molecules. The ester groups can be hydrolyzed, releasing active intermediates that participate in further chemical reactions. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .
類似化合物との比較
DI-Tert-butyl-2-bromoethyliminodiacetate can be compared with other similar compounds, such as:
Tert-butyl bromoacetate: A precursor in the synthesis of this compound.
Iminodiacetic acid: Another precursor used in the synthesis.
Di-tert-butyl iminodiacetate: A related compound with similar chemical properties but without the bromine atom.
The uniqueness of this compound lies in its specific structure, which combines the properties of tert-butyl esters and a bromine-substituted ethyl group, making it a versatile reagent in various chemical and biological applications .
特性
IUPAC Name |
tert-butyl 2-[2-bromoethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)9-16(8-7-15)10-12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEPRISXWGVUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCBr)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


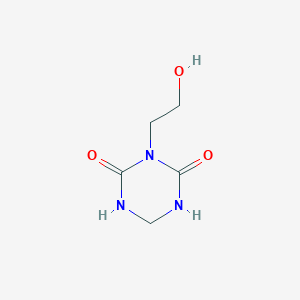
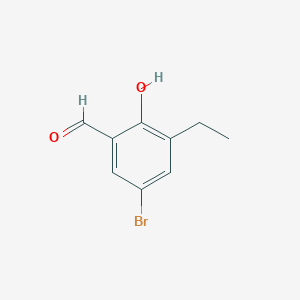
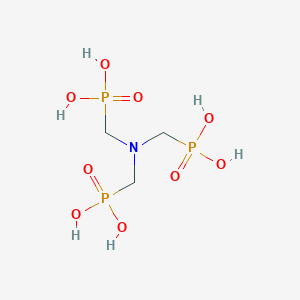
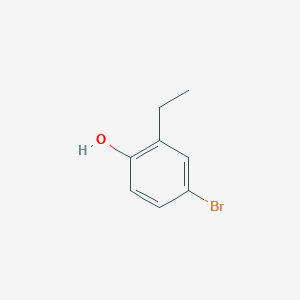
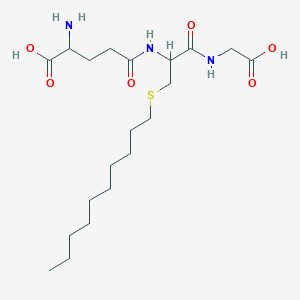
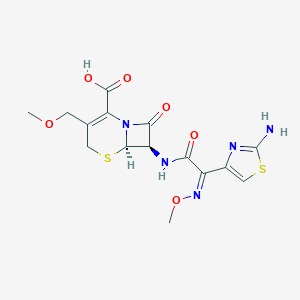
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
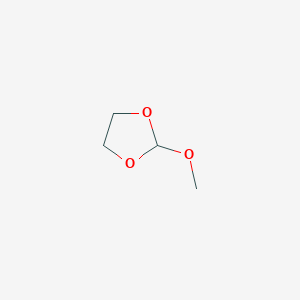
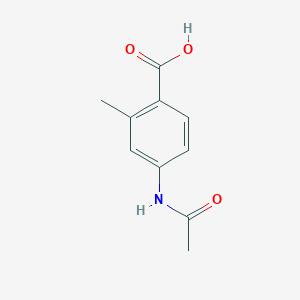
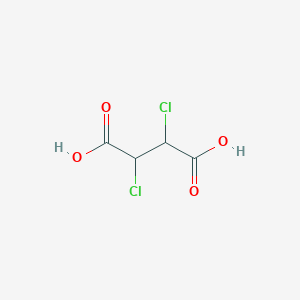


![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

